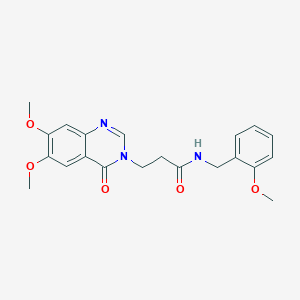
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a synthetic organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C23H27N3O4, with a molecular weight of approximately 409.5 g/mol. Its structural characteristics include a quinazoline moiety with methoxy substitutions at positions 6 and 7, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | OPIMDDMHXBAJMF-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity through various mechanisms:
- Inhibition of Kinases : Quinazolinones often inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit the activity of EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), leading to reduced tumor growth and angiogenesis .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : Studies have demonstrated that quinazolinone derivatives can downregulate TNF-alpha and IL-6 levels in inflammatory models, suggesting a role in modulating inflammatory responses .
- Enzyme Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell wall synthesis .
- Antifungal Properties : Some derivatives have been reported to exhibit antifungal activity by interfering with fungal cell membrane integrity .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cellular signaling pathways.
- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating their activity and influencing cellular responses.
- Cellular Process Disruption : The compound may disrupt essential cellular processes such as DNA replication and protein synthesis.
Case Studies
A review of recent literature reveals several case studies that highlight the biological activity of quinazolinone derivatives:
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that a related quinazolinone compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Research : In an experimental model of arthritis, another derivative showed significant reduction in joint inflammation and pain scores, correlating with decreased levels of inflammatory markers .
- Antimicrobial Efficacy : A study assessing the antimicrobial properties found that the compound exhibited notable activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-7-5-4-6-14(17)12-22-20(25)8-9-24-13-23-16-11-19(29-3)18(28-2)10-15(16)21(24)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,25) |
InChI Key |
XOBVLZFHBOXZJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















